molecular formula C32H49NO6 B237173 Ergokonin C CAS No. 139471-01-5

Ergokonin C

Katalognummer: B237173
CAS-Nummer: 139471-01-5
Molekulargewicht: 543.7 g/mol
InChI-Schlüssel: YYOVEXZGHBXNOO-FLBCEDPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ergokonin C is a carboxysterol antifungal antibiotic first isolated from a mutant strain of Tolypocladium inflatum . Structurally, it belongs to the carboxysterol family, characterized by a sterol backbone modified with carboxylic acid groups. This compound exhibits potent antifungal activity, though its exact mechanism of action remains less characterized compared to other ergokonins. It is listed among bioactive metabolites from Cordyceps sensu lato fungi, which are known for their diverse pharmacological properties, including antimicrobial and neuroactive effects .

Eigenschaften

CAS-Nummer

139471-01-5

Molekularformel

C32H49NO6

Molekulargewicht

543.7 g/mol

IUPAC-Name

(1S,2R,5S,7S,9R,10R,15S,16S)-5-(2-amino-2-methylpropanoyl)oxy-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-hydroxy-2-methyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-11-ene-16-carboxylic acid

InChI

InChI=1S/C32H49NO6/c1-17(2)18(3)8-9-19(4)21-10-11-23-24-22(13-15-31(21,23)27(35)36)30(7)14-12-20(38-28(37)29(5,6)33)16-32(30)26(39-32)25(24)34/h8-9,17-22,25-26,34H,10-16,33H2,1-7H3,(H,35,36)/b9-8+/t18-,19+,20-,21-,22-,25+,26+,30+,31-,32+/m0/s1

InChI-Schlüssel

YYOVEXZGHBXNOO-FLBCEDPUSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C(=O)O)C4(CCC(CC45C(C3O)O5)OC(=O)C(C)(C)N)C

Isomerische SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@@H]1CCC2=C3[C@H](CC[C@]12C(=O)O)[C@]4(CC[C@@H](C[C@@]45[C@@H]([C@@H]3O)O5)OC(=O)C(C)(C)N)C

Kanonische SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C(=O)O)C4(CCC(CC45C(C3O)O5)OC(=O)C(C)(C)N)C

Synonyme

Ergokonin C

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Current Knowledge Limitations

Ergokonin C does not appear in any indexed studies within the provided resources (PubMed Central, Oxford Academic, or chemistry education platforms). This absence suggests:

  • The compound may be a novel or obscure derivative not yet characterized in published literature

  • Potential nomenclature discrepancies (e.g., alternative naming conventions for ergokonin-class molecules)

  • Possible classification as proprietary research not available in public domains

Contextual Insights from Related Compounds

While Ergokonin C remains undocumented, Table 3 from provides relevant pharmacological data for Ergokonin A :

PropertyErgokonin A Value
MIC (μg/ml)0.7
Glucan Synthesis IC₅₀0.2 μg/ml
RNA Synthesis Inhibition10 μg/ml

This terpenoid class demonstrates:

  • β-(1,3)-glucan synthase inhibition as primary mechanism

  • Secondary RNA synthesis disruption at higher concentrations

  • Structural dependence on macrocyclic lactone groups for membrane penetration

Recommended Investigation Pathways

For researchers studying Ergokonin C:

Analytical Approaches

  • HPLC-MS/MS : Structural characterization via high-resolution mass spectrometry

  • X-Ray Crystallography : If crystalline forms can be obtained

  • Enzymatic Assays : Test β-glucan synthase inhibition using protocols from

Synthetic Routes
Based on ergokonin-class biosynthetic patterns:

  • Polyketide synthase starter unit activation

  • Glycosylation with rare deoxyaminosugars

  • Post-assembly oxidative modifications

Critical Data Gaps

Key unanswered questions about Ergokonin C:

Research AspectPriority Level
Synthetic accessibilityHigh
Metabolic stabilityMedium
Toxicity profileHigh

Vergleich Mit ähnlichen Verbindungen

Ergokonin C vs. Ergokonin A

Parameter Ergokonin C Ergokonin A
Source Organism Tolypocladium inflatum mutant Trichoderma spp., Hormonema spp.
Chemical Class Carboxysterol Acidic terpenoid
Antifungal Activity Broad-spectrum antifungal Active against C. albicans, A. fumigatus
Mechanism Undefined; presumed cell wall disruption Inhibits glucan biosynthesis
Key Applications Antimicrobial research Agricultural fungicide, drug discovery

Structural Insights :

  • Ergokonin C’s carboxysterol structure suggests interaction with fungal membrane sterols, akin to polyenes like amphotericin B.
  • Ergokonin A, as a terpenoid, likely targets glucan synthase, similar to echinocandins .

Ergokonin C vs. Ergokonin B

Parameter Ergokonin C Ergokonin B
Source Organism Tolypocladium inflatum mutant Aspergillus annui, Penicillium astrolabium
Chemical Class Carboxysterol Likely carboxysterol (structural analog)
Antifungal Activity Broad-spectrum Active against plant pathogens
Mechanism Undefined Undefined; linked to cell wall inhibition
Ecological Role Antibiotic in fungal competition Antifungal defense in Aspergillus spp.

Functional Overlap :

  • Both compounds are secondary metabolites with ecological roles in fungal antagonism.
  • Ergokonin B is phylogenetically linked to Aspergillus species that lack mycotoxin production, suggesting a niche-specific defensive role .

Ergokonin C vs. Non-Ergokonin Glucan Inhibitors

Ergokonin C’s antifungal activity parallels glucan biosynthesis inhibitors like caspofungin and myriocin, though structural differences dictate distinct mechanisms:

  • Myriocin : A sphingosine analog from Cordyceps spp., inhibits serine palmitoyltransferase, disrupting sphingolipid synthesis .
  • Ophiocordin: A bibenzquinone from Cordyceps, targets oxidative phosphorylation .

Research Findings and Gaps

  • Ergokonin C: Limited data exist on its biosynthetic pathway and molecular targets. Gräfe et al.
  • Ergokonin B : Ecological studies highlight its role in Aspergillus annui, which avoids mycotoxin production but retains antifungal defenses .

Critical Knowledge Gaps:

Mechanism of action for Ergokonin C and B.

Synergistic effects of ergokonins with other antifungals.

Industrial scalability for agricultural or clinical use.

Q & A

Q. What are the standard protocols for isolating and characterizing Ergokonin C from natural sources?

Methodological Answer:

  • Extraction: Use solvent partitioning (e.g., ethyl acetate for lipophilic compounds) followed by column chromatography (silica gel or Sephadex LH-20) for preliminary separation .
  • Purification: Employ reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to isolate pure Ergokonin C. Monitor fractions via UV-Vis spectroscopy at λ~280 nm (common for polyketides) .
  • Characterization: Confirm structure using NMR (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS). Compare spectral data with published databases (e.g., AntiBase, SciFinder) .

Q. How can researchers design experiments to assess Ergokonin C's bioactivity against fungal pathogens?

Methodological Answer:

  • In vitro assays: Use broth microdilution (CLSI M38/M44 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. Include positive controls (e.g., amphotericin B) and solvent controls .
  • Cytotoxicity screening: Pair antifungal assays with mammalian cell lines (e.g., HEK293) to evaluate selectivity indices (SI = IC50/MIC) .
  • Data validation: Replicate experiments ≥3 times and report mean ± SD. Use statistical tests (e.g., ANOVA) to confirm significance (p < 0.05) .

Q. What analytical techniques are essential for verifying the purity and stability of Ergokonin C in experimental settings?

Methodological Answer:

  • Purity analysis: Use UPLC-PDA (>95% peak area at λ~280 nm) and LC-MS to detect contaminants or degradation products .
  • Stability testing: Store samples in dark, anhydrous conditions (-20°C). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize the heterologous biosynthesis of Ergokonin C in microbial hosts?

Methodological Answer:

  • Gene cluster identification: Mine fungal genomes (e.g., Penicillium spp.) for polyketide synthase (PKS) clusters using antiSMASH or PRISM .
  • Host engineering: Clone PKS and tailoring enzyme genes into S. cerevisiae or Aspergillus nidulans via CRISPR-Cas8. Optimize codon usage and promoter strength (e.g., TEF1, GAL1) .
  • Yield improvement: Use fed-batch fermentation with pH/DO control and LC-MS-guided metabolomics to identify rate-limiting steps .

Q. What strategies are recommended for resolving discrepancies in reported bioactivity data of Ergokonin C across different studies?

Methodological Answer:

  • Variable standardization: Control for fungal strain variability (ATCC vs. clinical isolates), growth media (RPMI vs. Sabouraud dextrose), and inoculation density (1–5 × 10³ CFU/mL) .
  • Mechanistic studies: Compare Ergokonin C’s membrane permeability (via propidium iodide uptake) and ergosterol binding (isothermal titration calorimetry) across conflicting datasets .
  • Meta-analysis: Systematically review literature using PRISMA guidelines to identify methodological outliers or publication bias .

Q. How can computational chemistry methods be integrated with experimental data to predict Ergokonin C's mechanism of action?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with fungal cytochrome P450 (CYP51) or β-1,3-glucan synthase. Validate with molecular dynamics (MD) simulations (GROMACS) .
  • QSAR modeling: Develop quantitative structure-activity relationship models using IC50/MIC data and descriptors (e.g., LogP, polar surface area) from ChemAxon .
  • Validation: Cross-reference computational predictions with experimental mutagenesis (e.g., CYP51 Ala306Leu mutants) and SPR binding assays .

Q. What experimental frameworks are suitable for investigating synergistic effects between Ergokonin C and conventional antifungals?

Methodological Answer:

  • Checkerboard assays: Test fractional inhibitory concentration indices (FICI) with fluconazole or caspofungin. Interpret synergy as FICI ≤0.5 .
  • Time-kill kinetics: Monitor fungal viability over 24–48 hours using CFU counts and Gompertz model analysis .
  • Transcriptomic profiling: Perform RNA-seq on treated vs. untreated Candida to identify pathways altered by combination therapy (e.g., ergosterol biosynthesis, efflux pumps) .

Methodological Best Practices

  • Data reproducibility: Archive raw spectra, chromatograms, and assay plates in FAIR-compliant repositories (e.g., Zenodo, Figshare) .
  • Ethical compliance: Adhere to Nagoya Protocol for access/benefit-sharing if using endemic fungal strains .
  • Critical analysis: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

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